AZD4320

Beschreibung

Eigenschaften

IUPAC Name |

4-[4-[(R)-[2-(4-chlorophenyl)phenyl]-hydroxymethyl]piperidin-1-yl]-N-[4-[[(2R)-4-[2-hydroxyethyl(methyl)amino]-1-phenylsulfanylbutan-2-yl]amino]-3-(trifluoromethylsulfonyl)phenyl]sulfonylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H48ClF3N4O7S3/c1-52(27-28-54)24-23-35(30-61-37-7-3-2-4-8-37)50-41-20-19-38(29-42(41)62(57,58)45(47,48)49)63(59,60)51-44(56)33-13-17-36(18-14-33)53-25-21-32(22-26-53)43(55)40-10-6-5-9-39(40)31-11-15-34(46)16-12-31/h2-20,29,32,35,43,50,54-55H,21-28,30H2,1H3,(H,51,56)/t35-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNEJSHNDABUZNY-UJNHCCGESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC(CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)C(C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC[C@H](CSC1=CC=CC=C1)NC2=C(C=C(C=C2)S(=O)(=O)NC(=O)C3=CC=C(C=C3)N4CCC(CC4)[C@H](C5=CC=CC=C5C6=CC=C(C=C6)Cl)O)S(=O)(=O)C(F)(F)F)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H48ClF3N4O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

945.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1357576-48-7 | |

| Record name | AZD-4320 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1357576487 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AZD-4320 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LH1ZTY91OR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

AZD4320: A Technical Guide on the Dual BCL-2/BCL-xL Inhibition Mechanism in Hematological Malignancies

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the mechanism of action of AZD4320, a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). Developed to address resistance mechanisms to BCL-2 selective inhibitors, this compound reactivates the intrinsic mitochondrial apoptosis pathway in cancer cells.

Core Mechanism of Action: Reinstating Apoptosis

The survival of many hematological cancer cells depends on the overexpression of anti-apoptotic proteins from the BCL-2 family, such as BCL-2 and BCL-xL. These proteins sequester pro-apoptotic effector proteins (BAX and BAK) and sensitizer (B1316253) BH3-only proteins (e.g., BIM, BAD), preventing the initiation of programmed cell death.

This compound functions as a BH3 mimetic, a molecule that mimics the action of the BH3 domain of pro-apoptotic proteins. Its mechanism can be detailed as follows:

-

High-Affinity Binding : this compound is designed to fit into the hydrophobic BH3-binding groove on both BCL-2 and BCL-xL proteins with nanomolar affinity.[1][2][3]

-

Disruption of Protein-Protein Interactions : By occupying this groove, this compound competitively displaces and liberates pro-apoptotic BH3-only proteins (like BIM) that were previously sequestered by BCL-2 and BCL-xL.[4][5]

-

Activation of BAX/BAK : The released BH3-only proteins activate the pro-apoptotic effector proteins BAX and BAK.[1][4] This on-target activity is critically dependent on the presence of BAX and BAK.[1][4]

-

Mitochondrial Outer Membrane Permeabilization (MOMP) : Activated BAX and BAK oligomerize on the mitochondrial outer membrane, forming pores. This process, known as MOMP, compromises the integrity of the membrane.[4]

-

Caspase Cascade Activation : The pores allow the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol. This triggers the formation of the apoptosome and activates a downstream caspase cascade, beginning with initiator caspase-9, which in turn activates executioner caspases-3 and -7.[1]

-

Execution of Apoptosis : The executioner caspases dismantle the cell by cleaving critical cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[1][3]

This mechanism allows this compound to exhibit broader activity than BCL-2 selective agents like venetoclax, showing efficacy in cancer models dependent on either BCL-2, BCL-xL, or both for survival.[1][2]

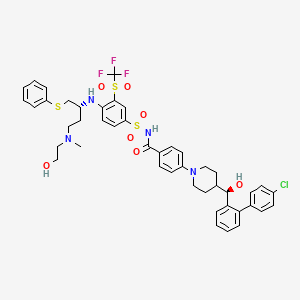

Signaling Pathway Diagram

Caption: Mechanism of this compound-induced apoptosis in hematological malignancies.

Quantitative Data Summary

The preclinical efficacy of this compound has been quantified through various biochemical and cell-based assays.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target/Cell Line | Value | Assay Type |

|---|---|---|---|

| Biochemical Potency | BCL-2 | 5 nM | FRET |

| BCL-xL | 4 nM | FRET | |

| Caspase Activation (EC₅₀) | RS4;11 (B-ALL) | 10 nM (6h) | Caspase-3/7 Assay |

| Ri-1 (DLBCL) | 15 nM (6h) | Caspase-3/7 Assay | |

| OCI-M1 | 60 nM (6h) | Caspase-3/7 Assay |

| Cell Viability (IC₅₀) | MAVER-1 WT | 43.9 nM (48h) | Annexin V/7AAD |

Data sourced from AstraZeneca Open Innovation and ASH Publications.[6][7]

Table 2: In Vitro Activity of this compound in Hematological Malignancy Cell Line Panels

| Malignancy | Responsive Cell Lines | Criteria |

|---|---|---|

| Acute Myeloid Leukemia (AML) | 13 of 26 (50%) | Caspase EC₅₀ < 100 nM |

| Diffuse Large B-cell Lymphoma (DLBCL) | 16 of 27 (59%) | Caspase EC₅₀ < 100 nM |

Data sourced from AstraZeneca Open Innovation.[6]

Table 3: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cell Line/Origin | Dose & Route | Key Result |

|---|---|---|---|

| Subcutaneous Xenograft | RS4;11 (B-ALL) | 20 mg/kg, IP | Complete tumor regression |

| Patient-Derived Xenograft (PDX) | AML | 10 mg/kg, IV (QW) | >50% reduction of leukemic cells in bone marrow in 5 of 9 models |

Data sourced from AACR Journals.[1][4]

Experimental Protocols

The following are summaries of key methodologies used to characterize the mechanism of action of this compound.

Biochemical Potency (FRET Assay)

The potency of this compound against BCL-2 and BCL-xL was determined using a Förster Resonance Energy Transfer (FRET)-based competition binding assay.[6]

-

Principle : A fluorescently-labeled BH3 peptide is incubated with recombinant BCL-2 or BCL-xL protein, resulting in a high FRET signal.

-

Procedure : Increasing concentrations of this compound are added to the mixture. The binding of this compound to the BCL-2 family protein displaces the labeled peptide, leading to a decrease in the FRET signal.

-

Data Analysis : The concentration of this compound that causes 50% inhibition of the FRET signal (IC₅₀) is calculated to determine its binding affinity.

Caspase-3/7 Activation Assay

This assay quantifies the induction of apoptosis by measuring the activity of executioner caspases.[1]

-

Principle : A luminogenic substrate containing the DEVD peptide sequence is added to cells. When cleaved by active caspase-3 or -7, a luminescent signal is produced.

-

Procedure : Hematological cancer cell lines (e.g., RS4;11) were seeded in multi-well plates and treated with a dose range of this compound for a specified time (e.g., 6 hours). The caspase-3/7 reagent was then added.

-

Data Analysis : Luminescence is measured using a plate reader. The EC₅₀ value, the concentration of this compound that induces 50% of the maximal caspase activity, is determined from dose-response curves.

Co-immunoprecipitation (Co-IP) and Western Blotting

Co-IP is used to demonstrate the on-target effect of this compound in disrupting the interaction between BCL-2/BCL-xL and pro-apoptotic proteins.[5][8]

-

Principle : An antibody specific to a target protein (e.g., BCL-2) is used to pull down the protein from a cell lysate, along with any proteins bound to it.

-

Procedure :

-

Cells (e.g., RCH-ACV) are treated with this compound (e.g., 100 nM for 4 hours) or a vehicle control.[8]

-

Cells are lysed under non-denaturing conditions to preserve protein complexes.

-

The lysate is incubated with an antibody against BCL-2 or BCL-xL, which is coupled to magnetic or agarose (B213101) beads.

-

The beads are washed, and the bound protein complexes are eluted.

-

The eluate is analyzed by Western blotting using an antibody against the interacting protein (e.g., BIM) to assess its presence.

-

-

Data Analysis : A reduction in the amount of BIM pulled down with BCL-2/BCL-xL in this compound-treated cells compared to control cells indicates that the drug has successfully disrupted their interaction.[5]

In Vivo Xenograft Studies

Patient-derived and cell line-based xenograft models in immunocompromised mice are used to evaluate the anti-tumor activity of this compound in a living system.[1][4]

-

Principle : Human hematological cancer cells are implanted into mice. Once tumors are established, the mice are treated with this compound to assess its effect on tumor growth and survival.

-

Procedure :

-

For subcutaneous models, cells like RS4;11 are injected under the skin of SCID mice.[1]

-

For disseminated models (e.g., AML PDX), patient-derived AML cells are injected intravenously into NOG mice.[4]

-

Once tumors are palpable or engraftment is confirmed, mice are randomized into vehicle control and treatment groups.

-

This compound is administered via a specified route (e.g., intravenous, intraperitoneal) and schedule (e.g., once weekly).[1][4]

-

Tumor volume is measured regularly, or in disseminated models, the burden of human leukemic cells (e.g., huCD45+) in the bone marrow is quantified by flow cytometry at the study's end.[4]

-

-

Data Analysis : Comparison of tumor growth curves or leukemic cell burden between treated and control groups determines the in vivo efficacy.

Conclusion and Future Directions

This compound is a potent dual BCL-2/BCL-xL inhibitor that mechanistically induces BAX/BAK-dependent apoptosis in hematological malignancies.[1][4] Its ability to target both BCL-2 and BCL-xL provides a broader spectrum of activity than BCL-2 selective inhibitors and offers a strategy to overcome BCL-xL-mediated resistance.[1][7] While preclinical studies demonstrated significant anti-tumor efficacy, the development of this compound itself was halted due to dose-limiting cardiovascular toxicity.[5][8] However, its mechanism of action remains highly relevant. A dendrimer-conjugated version, AZD0466, was subsequently developed to optimize the drug's release profile and improve its tolerability, carrying the foundational mechanism of this compound forward into further investigation.[7][8]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. This compound, A Dual Inhibitor of Bcl-2 and Bcl-xL, Induces Tumor Regression in Hematologic Cancer Models without Dose-limiting Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. aacrjournals.org [aacrjournals.org]

- 5. The dual BCL-2 and BCL-XL inhibitor this compound acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound [openinnovation.astrazeneca.com]

- 7. ashpublications.org [ashpublications.org]

- 8. ashpublications.org [ashpublications.org]

AZD4320: A Technical Guide to a Dual BCL-2/BCL-xL Inhibitor

Introduction

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of BCL-2 and BCL-xL, displacing pro-apoptotic proteins and thereby initiating the intrinsic pathway of apoptosis.[1][3] This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation. It is intended for researchers, scientists, and drug development professionals working in the field of oncology and apoptosis.

Core Concepts and Mechanism of Action

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway.[4][5] This family includes pro-survival members like BCL-2, BCL-xL, and MCL-1, and pro-apoptotic members such as BAX, BAK, BIM, and PUMA.[4][5] In cancer cells, the overexpression of pro-survival BCL-2 proteins is a common mechanism of survival and resistance to therapy.[2][3] These anti-apoptotic proteins sequester pro-apoptotic BH3-only proteins (e.g., BIM, PUMA) and inhibit the activation of the effector proteins BAX and BAK.[4][5]

This compound functions by mimicking the BH3 domain of pro-apoptotic proteins.[1][3] This allows it to bind with high affinity to the hydrophobic groove of both BCL-2 and BCL-xL, disrupting their interaction with pro-apoptotic partners.[2][6] The release of pro-apoptotic proteins, particularly BIM, leads to the activation and oligomerization of BAX and BAK at the mitochondrial outer membrane.[2][6] This, in turn, results in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of the caspase cascade, culminating in apoptotic cell death.[2][6]

Data Presentation

Biochemical Potency of this compound

| Target | Assay Type | Potency (nM) | Reference |

| BCL-2 | FRET | 5 | [1] |

| BCL-xL | FRET | 4 | [1] |

Cellular Activity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | Assay | Endpoint | EC50 (nM) | Reference |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia | Caspase Activation (6h) | Apoptosis | 10 | [1] |

| Ri-1 | - | Caspase Activation (6h) | Apoptosis | 15 | [1] |

| OCI-M1 | - | Caspase Activation (6h) | Apoptosis | 60 | [1] |

| Various Hematological Lines | Hematological Malignancies | Caspase Activation (6h) / Viability (24h) | Apoptosis / Viability | 182 (median) | [3] |

In Vivo Efficacy of this compound

| Cancer Model | Dosing | Outcome | Reference |

| B-ALL and DLBCL Xenografts | Intravenous | Tumor regression, induction of cleaved caspase 3 | [1] |

| AML Patient-Derived Xenografts (PDX) | 10 mg/kg Intravenous | >50% reduction of AML cells in bone marrow in 5/9 models | [6] |

| Venetoclax-Resistant Xenograft Model | - | Monotherapy activity | [6] |

Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the binding of this compound to BCL-2 family proteins by monitoring changes in the polarization of a fluorescently labeled BH3 peptide.

Materials:

-

Recombinant BCL-2 and BCL-xL proteins (C-terminal 6XHIS tagged)

-

Fluorescein-labeled BIM BH3 peptide (tracer)

-

This compound

-

Assay Buffer: 10 mmol/L Tris, pH 7.4, 1 mmol/L DTT, 0.005% Tween-20, 150 mmol/L NaCl, and 3.4 mmol/L EGTA

-

384-well black plates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle (DMSO) to the wells of the 384-well plate.

-

Add the BCL-2 protein (1.2 nmol/L) or BCL-xL protein (1.0 nmol/L) to the respective wells.

-

Incubate for 1 hour at room temperature.

-

Add the fluorescent BIM BH3 peptide tracer (1 nmol/L) to all wells.

-

Incubate for 20 minutes at room temperature, protected from light.

-

Measure fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths for fluorescein.

-

Calculate the percentage of inhibition based on controls (no inhibitor and no protein) and determine the IC50 value.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay

This assay assesses the ability of this compound to disrupt the interaction between a BCL-2 family protein and a BH3 domain-containing peptide.

Materials:

-

Recombinant GST-tagged MCL-1 or His-tagged Bfl-1

-

Labeled Bim-BH3 peptide

-

This compound

-

TR-FRET assay buffer

-

384-well white plates

-

TR-FRET compatible plate reader

Procedure:

-

Prepare serial dilutions of this compound in assay buffer.

-

Add the diluted this compound or vehicle to the wells of the 384-well plate.

-

Add the GST-tagged or His-tagged BCL-2 family protein and the labeled Bim-BH3 peptide to the wells.

-

Incubate for the recommended time at room temperature.

-

Measure the time-resolved fluorescence at the donor and acceptor emission wavelengths.

-

Calculate the TR-FRET ratio and determine the IC50 value of this compound.

Caspase-Glo® 3/7 Activation Assay

This assay quantifies caspase-3 and -7 activity as a measure of apoptosis induction.

Materials:

-

Cancer cell line of interest (e.g., RS4;11)

-

Cell culture medium

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

96-well white-walled, clear-bottom plates

-

Luminometer

Procedure:

-

Seed cells (e.g., 1 x 10^4 cells/well) in a 96-well plate and incubate for 18 hours.

-

Treat cells with serial dilutions of this compound or vehicle (DMSO) and incubate for 6 hours.

-

Equilibrate the plate to room temperature for 30 minutes.

-

Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

-

Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.

-

Mix on a plate shaker at 300-500 rpm for 30 seconds.

-

Incubate at room temperature for 1 to 2 hours, protected from light.

-

Measure luminescence using a luminometer.

-

Determine the EC50 value for caspase activation.

CellTiter-Glo® Cell Viability Assay

This assay determines the number of viable cells in culture based on the quantification of ATP.

Materials:

-

Cancer cell line of interest

-

Cell culture medium

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Opaque-walled multiwell plates (96- or 384-well)

-

Luminometer

Procedure:

-

Seed cells in an opaque-walled multiwell plate at a predetermined optimal density.

-

Treat cells with serial dilutions of this compound or vehicle and incubate for 24 or 72 hours.

-

Equilibrate the plate to room temperature for approximately 30 minutes.

-

Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate the percentage of viable cells and determine the GI50 or IC50 value.

Mandatory Visualizations

Caption: this compound inhibits BCL-2/BCL-xL, leading to apoptosis.

Caption: Preclinical evaluation workflow for a dual BCL-2/BCL-xL inhibitor.

Caption: Logical progression of this compound development and investigation.

References

- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]

- 2. ch.promega.com [ch.promega.com]

- 3. youtube.com [youtube.com]

- 4. researchgate.net [researchgate.net]

- 5. Mechanisms by which Bak and Bax permeabilise mitochondria during apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.kr]

The Role of AZD4320 in Inducing Mitochondrial Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). By mimicking the action of pro-apoptotic BH3-only proteins, this compound competitively binds to BCL-2 and BCL-xL, thereby liberating pro-apoptotic effector proteins BAX and BAK. This event triggers mitochondrial outer membrane permeabilization (MOMP), a key step in the intrinsic or mitochondrial pathway of apoptosis, leading to the activation of caspases and subsequent programmed cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of the associated signaling pathways and workflows.

Introduction

The BCL-2 family of proteins are central regulators of the intrinsic apoptotic pathway, maintaining a balance between pro-survival and pro-apoptotic members. In many hematological malignancies and solid tumors, the overexpression of anti-apoptotic proteins like BCL-2 and BCL-xL confers a survival advantage to cancer cells, enabling them to evade programmed cell death. This compound was developed as a BH3 mimetic to specifically target and inhibit BCL-2 and BCL-xL, thereby restoring the apoptotic potential of cancer cells.[1][2] This guide delves into the core mechanisms by which this compound induces mitochondrial apoptosis, presenting key preclinical data and methodologies for its investigation.

Mechanism of Action: Inducing Mitochondrial Apoptosis

This compound functions by competitively binding to the BH3-binding groove of both BCL-2 and BCL-xL with high affinity.[1][2] This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD) that are sequestered by BCL-2 and BCL-xL in cancer cells. The release of these "sensitizer" BH3-only proteins, and the direct inhibition of BCL-2/BCL-xL's restraint on "activator" BH3-only proteins, leads to the activation of the pro-apoptotic effector proteins BAX and BAK.[1][3]

Activated BAX and BAK oligomerize on the outer mitochondrial membrane, forming pores that lead to Mitochondrial Outer Membrane Permeabilization (MOMP).[1][3] This critical event results in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. Cytosolic cytochrome c then binds to Apoptotic Protease Activating Factor 1 (Apaf-1), triggering the formation of the apoptosome. The apoptosome, in turn, activates caspase-9, which then activates effector caspases, such as caspase-3 and caspase-7. These effector caspases execute the final stages of apoptosis by cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of programmed cell death.[1] The activity of this compound is dependent on the presence of BAX and BAK, as demonstrated by the resistance to this compound-induced caspase-3/7 activation in BAX/BAK double knockout cells.[1]

Signaling Pathway of this compound-Induced Mitochondrial Apoptosis

Caption: this compound signaling pathway leading to mitochondrial apoptosis.

Quantitative Data

The potency and efficacy of this compound have been evaluated in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Potency of this compound

| Parameter | Target/Cell Line | Value | Assay | Reference |

| Potency | BCL-2 | 5 nM | FRET | [4][5] |

| BCL-xL | 4 nM | FRET | [4][5] | |

| EC50 (Caspase Activation) | RS4;11 | 10 nM (6h) | Caspase-Glo | [4][5] |

| Ri-1 | 15 nM (6h) | Caspase-Glo | [4][5] | |

| OCI-M1 | 60 nM (6h) | Caspase-Glo | [4][5] | |

| EC50 (Cell Death) | PDX Samples (median) | 7.60 nM | Flow Cytometry | [6] |

| IC50 (Cell Viability) | KPUM-MS3 | 26 nM (72h) | MTT Assay | [5] |

| KPUM-UH1 | 17 nM (72h) | MTT Assay | [5] | |

| STR-428 | 170 nM (72h) | MTT Assay | [5] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model | Cell Line | Dosing Regimen | Outcome | Reference |

| Subcutaneous Xenograft | RS4;11 | 3, 10, 20 mg/kg (i.p., single dose) | Dose-dependent tumor regression; complete regression at 20 mg/kg | [1] |

| Subcutaneous Xenograft | MOLT-4 | 10 mg/kg (i.v., once weekly) | Tumor growth inhibition | [7] |

| Patient-Derived Xenograft (AML) | 9 patient samples | 10 mg/kg (i.v., once weekly for 4 weeks) | Reduced leukemic cells in bone marrow | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments used to characterize the activity of this compound.

Caspase-3/7 Activation Assay (Fluorometric)

This assay quantifies the activity of effector caspases 3 and 7, key executioners of apoptosis.

Principle: A non-fluorescent substrate containing the DEVD peptide sequence is cleaved by active caspase-3/7, releasing a fluorescent moiety. The fluorescence intensity is proportional to caspase activity.

Protocol:

-

Cell Plating: Plate cells (e.g., RS4;11) at a density of 1 x 10^4 cells/well in a 96-well plate and incubate for 18 hours.

-

Compound Treatment: Treat cells with various concentrations of this compound or vehicle control (DMSO) and incubate for a specified period (e.g., 6 hours).

-

Reagent Addition: Add Caspase-Glo® 3/7 Reagent (Promega) to each well at a volume equal to the cell culture medium.

-

Incubation: Incubate the plate at room temperature for 30 minutes to 1 hour, protected from light.

-

Measurement: Measure luminescence using a plate reader.

-

Data Analysis: Normalize the results to a positive control (e.g., a known apoptosis inducer) and plot the dose-response curve to determine the EC50 value.

Workflow for Caspase-3/7 Activation Assay

Caption: Workflow for the Caspase-3/7 activation assay.

Cell Viability Assay (ATP Measurement)

This assay assesses cell viability by quantifying the amount of ATP, which is indicative of metabolically active cells.

Principle: A reagent containing luciferase and its substrate is added to the cells. In the presence of ATP released from viable cells, a luminescent signal is produced, which is proportional to the number of viable cells.

Protocol:

-

Cell Plating: Plate cells in a 96-well plate at a suitable density.

-

Compound Treatment: Treat cells with a range of this compound concentrations or vehicle control for the desired duration (e.g., 72 hours).

-

Reagent Addition: Add CellTiter-Glo® Luminescent Cell Viability Assay Reagent (Promega) to each well.

-

Incubation: Incubate for 10-15 minutes at room temperature to allow for cell lysis and signal stabilization.

-

Measurement: Measure luminescence with a plate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value from the dose-response curve.[4]

BCL-2 Co-Immunoprecipitation

This technique is used to determine if this compound disrupts the interaction between BCL-2 and its pro-apoptotic binding partners.

Principle: An antibody specific to BCL-2 is used to pull down BCL-2 and any associated proteins from cell lysates. The presence of pro-apoptotic proteins in the immunoprecipitated complex is then assessed by Western blotting.

Protocol:

-

Cell Treatment and Lysis: Treat cells (e.g., PC9 cells overexpressing BCL-2) with this compound or DMSO for a defined period (e.g., 4 hours).[1] Lyse the cells in a suitable immunoprecipitation buffer containing protease inhibitors.[1]

-

Immunoprecipitation: Incubate the cell lysates with an anti-BCL-2 antibody overnight at 4°C. Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against BCL-2 and pro-apoptotic proteins (e.g., BIM, BAK, BAD).[1][3]

Logical Relationship in Co-Immunoprecipitation

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. researchgate.net [researchgate.net]

- 3. The dual BCL-2 and BCL-XL inhibitor this compound acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. researchgate.net [researchgate.net]

The Unveiling of AZD4320: A Preclinical Deep Dive into a Dual BCL-2/BCL-xL Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preclinical discovery and development of AZD4320, a potent, intravenously administered small molecule designed to dually inhibit the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL). This compound emerged from a structure-based drug design program aimed at broadening the therapeutic window of BCL-2 family inhibitors and overcoming resistance mechanisms observed with selective BCL-2 inhibitors like venetoclax (B612062).[1][2] This document details the mechanism of action, in vitro and in vivo efficacy, and key experimental protocols that defined the preclinical profile of this compound.

Discovery and Rationale: Addressing a Clinical Need

The therapeutic targeting of pro-survival BCL-2 family proteins has proven a successful strategy in oncology, particularly in hematologic malignancies.[1] However, the clinical utility of dual BCL-2/BCL-xL inhibitors has been hampered by on-target toxicity, specifically dose-limiting thrombocytopenia, due to the essential role of BCL-xL in platelet survival.[1][3] The development of this compound was driven by the hypothesis that an intermittent intravenous dosing schedule could uncouple the rapid induction of tumor cell apoptosis from the more prolonged effect on platelet lifespan, thereby mitigating thrombocytopenia.[1][4] The goal was to create a molecule with broad activity across hematological cancers, including those resistant to BCL-2 selective inhibitors, by also targeting BCL-xL.[1][2]

Mechanism of Action: Re-engaging the Apoptotic Pathway

This compound functions as a BH3 mimetic, competitively binding to the BH3-binding groove of both BCL-2 and BCL-xL with high affinity.[5] This action displaces pro-apoptotic BH3-only proteins (e.g., BIM, BAD), liberating the pro-apoptotic effector proteins BAX and BAK.[1][2] The subsequent oligomerization of BAX and BAK at the mitochondrial outer membrane leads to mitochondrial outer membrane permeabilization (MOMP), release of cytochrome c, and activation of the caspase cascade, culminating in apoptosis.[1][2] Preclinical studies have confirmed that the cytotoxic activity of this compound is dependent on BAX/BAK.[1][2]

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical activity of this compound was characterized by potent biochemical and cellular activity, demonstrating its intended mechanism of action and therapeutic potential.

Table 1: Biochemical and Cellular Potency of this compound

| Assay Type | Target/Cell Line | Metric | Value (nM) |

| Biochemical (FRET) | BCL-2 | Potency | 5 |

| Biochemical (FRET) | BCL-xL | Potency | 4 |

| 6h Caspase Induction | RS4;11 (B-ALL) | EC50 | 10 |

| 6h Caspase Induction | Ri-1 (DLBCL) | EC50 | 15 |

| 6h Caspase Induction | OCI-M1 | EC50 | 60 |

| Cell Viability (72h) | Parental Heme Cells | GI50 | 7 |

| Cell Viability (72h) | Venetoclax-Resistant Heme Cells | GI50 | 2-7 |

Data sourced from AstraZeneca Open Innovation and AACR Journals.[2][5]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Model Type | Cancer Type | Dosing | Outcome |

| Patient-Derived Xenograft (PDX) | Acute Myeloid Leukemia (AML) | 10 mg/kg IV | >50% reduction of AML cells in bone marrow in 5/9 models |

| Subcutaneous Xenograft | B-cell Acute Lymphoblastic Leukemia (B-ALL) | IV Dose | Tumor Regression |

| Disseminated Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | IV Dose | Tumor Regression |

Data sourced from AACR Journals.[2]

Key Experimental Protocols

Detailed methodologies were crucial in establishing the preclinical profile of this compound.

Fluorescence Polarization (FP) Assays

Fluorescence polarization assays were employed to determine the binding affinity of this compound to BCL-2 family proteins.

-

Proteins : C-terminal 6XHIS tagged BCL-2 (aa 1-204) and BCL-xL (aa 1-211 ΔC25) were used.

-

Probe : A fluorescently labeled BH3 peptide probe was used.

-

Procedure :

-

Recombinant BCL-2 or BCL-xL protein was incubated with the fluorescent probe.

-

Serial dilutions of this compound were added to the protein-probe mixture.

-

The mixture was incubated to reach equilibrium.

-

Fluorescence polarization was measured. The displacement of the probe by this compound results in a decrease in polarization, which is used to calculate the binding affinity (Ki).

-

Cell-Based Apoptosis and Viability Assays

The pro-apoptotic and cytotoxic effects of this compound were assessed across a broad range of hematologic cancer cell lines.

-

Cell Lines : A panel of over 764 cancer cell lines, with a focus on AML and DLBCL, was utilized.[2][4]

-

Caspase-3/7 Activation Assay :

-

Cells were seeded in multi-well plates.

-

Cells were treated with various concentrations of this compound or DMSO control.

-

After a specified incubation period (e.g., 6 hours), a luminogenic caspase-3/7 substrate was added.

-

Luminescence, proportional to caspase activity, was measured to determine EC50 values.

-

-

Cell Viability (MTT/CTG) Assay :

-

Cells were treated with this compound for 72 hours.

-

Cell viability was assessed using standard methods such as MTT or CellTiter-Glo.

-

IC50/GI50 values were calculated from dose-response curves.

-

Caption: Preclinical evaluation workflow for this compound.

In Vivo Xenograft Studies

The anti-tumor activity of this compound was evaluated in various mouse models of hematologic cancers.

-

Models : Subcutaneous and disseminated xenograft models were established using cell lines like RS4;11 (B-ALL). Patient-derived xenograft (PDX) models were used for AML.

-

Administration : this compound was administered via intravenous (IV) or intraperitoneal (IP) injection.[4]

-

Endpoints :

-

Tumor Growth Inhibition : Tumor volume was measured over time.

-

Pharmacodynamic Markers : Induction of cleaved caspase-3 in tumor tissue was assessed as early as 6 hours post-dose.

-

Platelet Counts : Blood samples were collected to monitor for thrombocytopenia.

-

Survival : In disseminated models, overall survival was a key endpoint.

-

Co-Immunoprecipitation and Western Blotting

To confirm on-target activity within cells, co-immunoprecipitation (Co-IP) was used to assess the disruption of protein-protein interactions.

-

Cell Treatment : Cells (e.g., PC9 cells overexpressing BCL-2) were treated with this compound.[1]

-

Lysis : Cells were lysed to release proteins.

-

Immunoprecipitation : An antibody targeting BCL-2 was used to pull down BCL-2 and its binding partners.

-

Western Blotting : The immunoprecipitated samples were separated by SDS-PAGE and blotted with antibodies against BCL-2 and its known binding partners like BAD, BAK, and BIM to observe their dissociation in the presence of this compound.[1][2]

Summary of Preclinical Findings and Future Directions

The preclinical development of this compound successfully identified a potent dual BCL-2/BCL-xL inhibitor with a distinct pharmacological profile.[1] Key findings include:

-

Potent Dual Inhibition : this compound demonstrates nanomolar affinity for both BCL-2 and BCL-xL.[1][5]

-

Broad Activity : The compound showed significant in vitro activity in both BCL-2 and BCL-xL-dependent hematologic cancer cell lines, including models of venetoclax resistance.[1][2]

-

Manageable Thrombocytopenia : A single intravenous bolus dose induced tumor regression with only transient thrombocytopenia, which recovered within a week, supporting the feasibility of a weekly dosing schedule.[1][6]

-

In Vivo Efficacy : this compound demonstrated robust monotherapy activity in both cell line-derived and patient-derived xenograft models of AML and other hematologic cancers.[2][6]

Despite these promising preclinical results, the clinical development of this compound was not pursued due to dose-limiting cardiovascular toxicity observed in further studies.[3][7] However, the learnings from this compound have been instrumental, leading to the development of next-generation compounds like AZD0466, a dendrimer-conjugate of this compound, designed to optimize drug release and mitigate off-target toxicities.[3][7][8] The comprehensive preclinical evaluation of this compound serves as a valuable case study in the rational design and development of BH3 mimetics for cancer therapy.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The dual BCL-2 and BCL-XL inhibitor this compound acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound [openinnovation.astrazeneca.com]

- 6. This compound, A Dual Inhibitor of Bcl-2 and Bcl-xL, Induces Tumor Regression in Hematologic Cancer Models without Dose-limiting Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. portlandpress.com [portlandpress.com]

An In-depth Technical Guide to AZD4320: A Dual BCL-2/BCL-xL BH3 Mimetic

Introduction and Mechanism of Action

AZD4320 is a potent, small-molecule BH3 mimetic designed to inhibit the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1] In many cancers, particularly hematological malignancies, tumor cells overexpress these proteins to evade programmed cell death (apoptosis). BCL-2 and BCL-xL function by sequestering pro-apoptotic "BH3-only" proteins (e.g., BIM, BID, PUMA) and effector proteins (BAX, BAK), preventing the mitochondrial outer membrane permeabilization (MOMP) that is the point-of-no-return for intrinsic apoptosis.[2][3]

This compound mimics the action of BH3-only proteins by binding with high affinity to the hydrophobic groove of both BCL-2 and BCL-xL.[2][4] This competitive binding displaces pro-apoptotic proteins, liberating BAX and BAK. The freed BAX/BAK can then oligomerize, form pores in the mitochondrial outer membrane, and release cytochrome c into the cytoplasm, initiating a caspase cascade that culminates in apoptotic cell death.[2][3] The activity of this compound is critically dependent on the presence of BAX and BAK.[2][3]

While this compound showed promising preclinical activity, its clinical development was discontinued (B1498344) due to dose-limiting cardiovascular toxicity.[5] A subsequent compound, AZD0466, was developed as a dendrimer-drug conjugate of this compound to optimize its release and improve tolerability.[5][6]

Quantitative Preclinical Data

This compound demonstrates potent and dual inhibition of its targets, leading to significant anti-tumor activity across a range of cancer cell lines, particularly those of hematologic origin.

Table 1: Biochemical Activity of this compound

This table summarizes the direct binding affinity and potency of this compound against its target proteins as determined by biochemical assays.

| Target | Assay Type | Potency Value | Reference |

| BCL-2 | FRET | 5 nM | [1] |

| BCL-xL | FRET | 4 nM | [1] |

FRET: Förster Resonance Energy Transfer

Table 2: Cellular Activity of this compound in Hematologic Cancer Cell Lines

This table presents the half-maximal effective or inhibitory concentrations (EC₅₀/IC₅₀) of this compound in various hematological cancer cell lines.

| Cell Line | Cancer Type | Assay Type | Potency Value (nM) | Reference |

| RS4;11 | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Caspase EC₅₀ (6h) | 10 | [1] |

| Ri-1 | Diffuse Large B-cell Lymphoma (DLBCL) | Caspase EC₅₀ (6h) | 15 | [1] |

| OCI-M1 | Myeloma | Caspase EC₅₀ (6h) | 60 | [1] |

| KPUM-MS3 | Double Expressing Lymphoma (DEL) | IC₅₀ | 26 | [7] |

| KPUM-UH1 | Double Expressing Lymphoma (DEL) | IC₅₀ | 17 | [7] |

| STR-428 | Double Hit Lymphoma (DHL) | IC₅₀ | 170 | [7] |

| Patient-Derived Xenografts (PDX) | B-cell Precursor ALL (BCP-ALL) | EC₅₀ (Median, 24h) | 7.60 | [5] |

Note: In broader screens, 13 of 26 AML and 16 of 27 DLBCL cell lines showed caspase EC₅₀ values <100 nM.[1]

Table 3: Cellular Activity in Solid Tumor Cell Lines

This compound has also shown activity in certain solid tumor models, most notably Small Cell Lung Cancer (SCLC).

| Cancer Type | Active Fraction | Potency Threshold | Reference |

| Small Cell Lung Cancer (SCLC) | 9 of 16 cell lines | Caspase EC₅₀ < 100 nM | [1] |

Key Experimental Protocols

The following sections detail representative methodologies for evaluating BH3 mimetics like this compound.

Biochemical Potency Assessment (TR-FRET Assay)

Time-Resolved Förster Resonance Energy Transfer (TR-FRET) assays are commonly used to measure the ability of a compound to disrupt the protein-protein interaction between BCL-2/xL and a BH3-peptide.[8][9][10][11]

Principle: A terbium-labeled antibody (donor) binds to His-tagged BCL-2 or BCL-xL protein. A dye-labeled streptavidin (acceptor) binds to a biotinylated BH3-peptide ligand (e.g., from BIM or BAD). When BCL-2/xL and the BH3-peptide interact, the donor and acceptor are brought into proximity, generating a FRET signal. An effective inhibitor like this compound prevents this interaction, leading to a decrease in the FRET signal.[9][11]

Protocol Outline:

-

Reagent Preparation: Dilute all components (terbium-labeled donor, dye-labeled acceptor, BCL-2/xL protein, BH3-peptide ligand, and test compound) in a suitable TR-FRET assay buffer. Prepare a serial dilution of this compound.

-

Reaction Setup: In a 384-well plate, add the test compound (this compound) or DMSO vehicle control.

-

Component Addition: Add the diluted donor, acceptor, and BH3-peptide ligand to the wells.

-

Initiation: Initiate the reaction by adding the diluted BCL-2 or BCL-xL protein.

-

Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[8][9]

-

Measurement: Read the fluorescence intensity using a TR-FRET capable plate reader, measuring emission at both the donor wavelength (~620 nm) and acceptor wavelength (~665 nm).[8]

-

Data Analysis: Calculate the TR-FRET ratio (665 nm / 620 nm). Determine inhibitor potency (IC₅₀) by plotting the TR-FRET ratio against the log of the inhibitor concentration and fitting to a dose-response curve.[10]

Cellular Apoptosis Assessment (Annexin V Staining)

This flow cytometry-based assay detects one of the early hallmarks of apoptosis: the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane.[12][13]

Principle: Annexin V, a protein with high affinity for PS, is conjugated to a fluorochrome (e.g., FITC).[13] It binds to the exposed PS on the surface of early apoptotic cells. A viability dye like Propidium Iodide (PI) or DAPI is co-stained to differentiate between early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).

Protocol Outline:

-

Cell Culture and Treatment: Seed 1-5 x 10⁵ cells and treat with various concentrations of this compound for the desired time period (e.g., 6, 24, or 48 hours). Include a vehicle-treated control.

-

Cell Harvest: Collect both adherent and suspension cells. Centrifuge at ~500 x g for 5-7 minutes.[12]

-

Washing: Discard the supernatant and wash the cell pellet once with cold 1X PBS.

-

Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.[12][14]

-

Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to the cell suspension.[14] Incubate for 10-15 minutes at room temperature, protected from light.[12][14]

-

Washing (Optional but Recommended): Add 1-2 mL of 1X Binding Buffer and centrifuge again. Discard the supernatant.

-

Resuspension and Viability Staining: Resuspend the cell pellet in 200-300 µL of 1X Binding Buffer.[12][14] Add the viability dye (e.g., PI or DAPI) just before analysis.[12][13]

-

Flow Cytometry: Analyze the samples on a flow cytometer as soon as possible (ideally within 1 hour) to ensure data quality.[12][13]

In Vivo Tumor Xenograft Study

Patient-derived or cell line-derived xenograft models in immunocompromised mice are essential for evaluating the in vivo efficacy of anti-cancer agents.[15][16][17]

Principle: Human cancer cells are implanted subcutaneously or intravenously into immunodeficient mice (e.g., NOD-SCID). Once tumors are established, mice are treated with the test compound, and tumor growth is monitored over time.

Protocol Outline:

-

Cell Preparation: Culture and harvest the desired cancer cells (e.g., RS4;11 for B-ALL). Resuspend a specific number of cells (e.g., 5 x 10⁶) in a suitable medium, often mixed with an extracellular matrix like Cultrex BME or Matrigel to improve tumor take rate.[16] Keep cells on ice.

-

Implantation: Anesthetize 6-8 week old female immunodeficient mice. Inject the cell suspension (typically 100-200 µL) subcutaneously into the flank or back. For disseminated models (leukemia), inject cells intravenously.

-

Tumor Growth Monitoring: Allow tumors to establish and reach a palpable size (e.g., 100-200 mm³). Monitor tumor volume using caliper measurements [Volume = (Length x Width²) x 0.5] and randomize mice into treatment and vehicle control groups.[17]

-

Drug Administration: Administer this compound via the determined route (e.g., intravenous bolus injection) and schedule (e.g., once weekly).[1][2][4] The vehicle control group receives the formulation buffer.

-

Efficacy Assessment: Measure tumor volumes regularly (e.g., 2-3 times per week) and monitor animal body weight as a general indicator of toxicity.

-

Endpoint Analysis: At the end of the study, sacrifice the animals and excise the tumors for weighing and further pharmacodynamic analysis (e.g., Western blot for cleaved caspase-3 to confirm apoptosis induction).[1]

In Vivo Efficacy and Clinical Outlook

In preclinical xenograft models of B-ALL and DLBCL, this compound demonstrated significant anti-tumor activity, causing tumor regressions following intravenous administration.[1] Pharmacodynamic studies confirmed on-target activity, with induction of cleaved caspase-3 (a marker of apoptosis) detected as early as 6 hours after a single bolus injection.[1]

A key challenge for dual BCL-2/BCL-xL inhibitors is BCL-xL-mediated thrombocytopenia (low platelet count), as platelets depend on BCL-xL for survival.[5] Studies with this compound showed that a once-weekly dosing schedule allowed for platelet recovery between doses, suggesting a manageable therapeutic window.[2][4][5] Despite this, further clinical development of this compound was halted due to dose-limiting cardiovascular toxicity observed in preclinical safety studies.[5] This highlights the critical importance of balancing on-target efficacy with off-target toxicities in drug development. The subsequent creation of AZD0466, a dendrimer-conjugated version of this compound, represents an effort to improve the safety profile while retaining the dual-inhibitory mechanism.[5][6]

References

- 1. This compound [openinnovation.astrazeneca.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound, A Dual Inhibitor of Bcl-2 and Bcl-xL, Induces Tumor Regression in Hematologic Cancer Models without Dose-limiting Thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The dual BCL-2 and BCL-XL inhibitor this compound acts on-target and synergizes with MCL-1 inhibition in B-cell precursor ALL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ashpublications.org [ashpublications.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. Hybrid In Silico and TR-FRET-Guided Discovery of Novel BCL-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PathSpecific™ Human BCL-2 Assay Kit, TR-FRET - Creative Biolabs [creative-biolabs.com]

- 12. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 15. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 17. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Dual Inhibitor AZD4320: A Technical Overview of its High Binding Affinity to Bcl-2 and Bcl-xL

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the binding affinity of AZD4320, a potent BH3 mimetic, to the anti-apoptotic proteins Bcl-2 and Bcl-xL. This compound has demonstrated nanomolar potency in preclinical studies, establishing it as a significant agent in oncology research for its ability to induce apoptosis in hematological cancers.[1][2][3] This document provides a comprehensive summary of the quantitative binding data, detailed experimental methodologies, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The binding potency of this compound to Bcl-2 and Bcl-xL has been determined through biochemical assays, highlighting its dual inhibitory action. The following table summarizes the key quantitative data.

| Compound | Target Protein | Assay Type | Binding Affinity (nM) |

| This compound | Bcl-2 | FRET | 5 |

| This compound | Bcl-xL | FRET | 4 |

Table 1: Binding Affinity of this compound to Bcl-2 and Bcl-xL. The data presented was determined by Fluorescence Resonance Energy Transfer (FRET) assays.[1]

Experimental Protocols

The determination of this compound's binding affinity relies on established biophysical techniques. The primary method cited in the available literature is a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay. While specific Surface Plasmon Resonance (SPR) data for this compound is not publicly detailed, a general methodology for such an analysis is also described below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay is designed to measure the disruption of the protein-protein interaction between Bcl-2/Bcl-xL and a pro-apoptotic BH3 domain-containing peptide (e.g., Bim) by a small molecule inhibitor like this compound.

Materials and Reagents:

-

Recombinant human Bcl-2 and Bcl-xL proteins

-

Fluorescently labeled BH3-domain peptide (e.g., a terbium-labeled antibody and a fluorescently-tagged peptide)

-

This compound

-

Assay Buffer (e.g., phosphate-buffered saline with detergent)

-

384-well low-volume black plates

-

TR-FRET plate reader

Protocol:

-

Compound Preparation: A serial dilution of this compound is prepared in the assay buffer to achieve a range of desired concentrations.

-

Reaction Mixture: The recombinant Bcl-2 or Bcl-xL protein is mixed with the fluorescently labeled BH3 peptide in the wells of the 384-well plate.

-

Incubation: The prepared this compound dilutions are added to the reaction mixtures. The plate is then incubated at room temperature for a defined period, typically 1 to 2 hours, to allow the binding reaction to reach equilibrium.

-

Signal Detection: The plate is read using a TR-FRET-compatible plate reader. The instrument excites the donor fluorophore (e.g., terbium) at its specific excitation wavelength (e.g., 340 nm), and the emission of both the donor and acceptor fluorophores is measured at their respective wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

-

Data Analysis: The ratio of the acceptor to donor emission signals is calculated. A decrease in this ratio in the presence of this compound indicates the disruption of the Bcl-2/Bcl-xL and BH3 peptide interaction. The IC50 value, representing the concentration of this compound required to inhibit 50% of the binding, is then determined by plotting the emission ratio against the inhibitor concentration.

Surface Plasmon Resonance (SPR) - General Methodology

SPR is a label-free technique used to measure the kinetics and affinity of molecular interactions in real-time. While a specific protocol for this compound is not available, a general approach for analyzing the binding of a small molecule inhibitor to an immobilized protein target like Bcl-2 or Bcl-xL is as follows.

Materials and Reagents:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Recombinant human Bcl-2 and Bcl-xL proteins

-

This compound

-

Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

-

Running buffer (e.g., HBS-EP+)

-

Regeneration solution (e.g., a low pH glycine (B1666218) solution)

Protocol:

-

Ligand Immobilization: The recombinant Bcl-2 or Bcl-xL protein (the ligand) is immobilized onto the surface of the sensor chip using standard amine coupling chemistry. A reference flow cell is typically prepared with no immobilized protein to serve as a control for non-specific binding.

-

Analyte Injection: A series of concentrations of this compound (the analyte) in running buffer are injected over the sensor surface at a constant flow rate.

-

Association and Dissociation Monitoring: The binding of this compound to the immobilized Bcl-2/Bcl-xL is monitored in real-time by detecting changes in the refractive index at the sensor surface, which are proportional to the change in mass. This generates association and dissociation curves.

-

Surface Regeneration: After each injection, the sensor surface is regenerated by injecting the regeneration solution to remove the bound analyte, preparing the surface for the next injection.

-

Data Analysis: The resulting sensorgrams are analyzed using the instrument's software. By fitting the association and dissociation data to a suitable binding model (e.g., 1:1 Langmuir binding), the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD) can be determined. A lower KD value indicates a higher binding affinity.

Visualizations

To further elucidate the context and methodology of this compound's action, the following diagrams have been generated using Graphviz.

References

AZD4320: A Technical Guide to its Mechanism in Bax/Bak-Dependent Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD4320 is a potent, small-molecule dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (Bcl-2) and B-cell lymphoma-extra large (Bcl-xL).[1][2] As a BH3 mimetic, this compound competitively binds to the BH3-binding groove of Bcl-2 and Bcl-xL, displacing pro-apoptotic proteins and initiating the intrinsic pathway of apoptosis.[1] Extensive preclinical research has demonstrated its efficacy in various hematological cancer models, where it induces apoptosis in a manner strictly dependent on the pro-apoptotic effector proteins Bax and Bak.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, focusing on its role in the Bax/Bak-dependent apoptotic pathway, and includes detailed experimental protocols and quantitative data to support further research and development.

Mechanism of Action: The Bax/Bak-Dependent Apoptotic Pathway

The intrinsic apoptotic pathway is tightly regulated by the Bcl-2 family of proteins, which includes anti-apoptotic members (e.g., Bcl-2, Bcl-xL, Mcl-1), pro-apoptotic BH3-only proteins (e.g., Bim, Bad, Puma), and pro-apoptotic effector proteins (Bax and Bak). In healthy cells, anti-apoptotic proteins sequester BH3-only proteins, preventing the activation of Bax and Bak.

This compound functions by disrupting the interaction between anti-apoptotic Bcl-2/Bcl-xL and pro-apoptotic proteins like Bim, Bad, and Bak.[4] This liberates the pro-apoptotic proteins, leading to the activation and oligomerization of Bax and Bak at the outer mitochondrial membrane.[4] The oligomerized Bax/Bak form pores, resulting in mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent activation of caspases, ultimately leading to programmed cell death.[4] The critical role of Bax and Bak in mediating this compound-induced apoptosis has been confirmed in studies using Bax/Bak double knockout cells, which exhibit resistance to the compound.[3][4]

Quantitative Data

The potency of this compound has been evaluated across a range of hematological cancer cell lines. The following tables summarize key quantitative data for this compound.

Table 1: Biochemical and Cellular Potency of this compound

| Parameter | Target/Cell Line | Value | Reference |

| Biochemical Potency (FRET) | Bcl-2 | 5 nM | [1] |

| Bcl-xL | 4 nM | [1] | |

| Caspase EC50 (6h) | RS4;11 | 10 nM | [1] |

| Ri-1 | 15 nM | [1] | |

| OCI-M1 | 60 nM | [1] | |

| Cell Viability IC50 | KPUM-MS3 | 26 nM | [5] |

| KPUM-UH1 | 17 nM | [5] | |

| STR-428 | 170 nM | [5] |

Table 2: Efficacy of this compound in Patient-Derived Xenograft (PDX) Samples

| Cancer Type | Parameter | Median Value | Reference |

| B-cell precursor ALL (BCP-ALL) | EC50 | 7.60 nM | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of preclinical findings. The following sections provide protocols for key experiments used to characterize the activity of this compound.

Cell Viability Assays (CellTiter-Glo®)

This assay determines the number of viable cells in culture based on quantitation of the ATP present, which signals the presence of metabolically active cells.

-

Materials:

-

Cells of interest

-

96-well or 384-well opaque-walled multiwell plates

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

-

Luminometer

-

-

Protocol:

-

Plate cells at a predetermined optimal density in 96-well or 384-well plates and incubate overnight.

-

Treat cells with a serial dilution of this compound or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).[4]

-

Equilibrate the plate and its contents to room temperature for approximately 30 minutes.

-

Add CellTiter-Glo® Reagent to each well, ensuring a 1:1 ratio of reagent to cell culture medium.

-

Mix contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure luminescence using a luminometer.

-

Calculate IC50 values by plotting the dose-response curves using appropriate software (e.g., GraphPad Prism).[4]

-

Caspase Activation Assays (Caspase-Glo® 3/7)

This assay measures the activity of caspases 3 and 7, key executioner caspases in the apoptotic pathway.

-

Materials:

-

Cells of interest

-

96-well white-walled multiwell plates

-

This compound

-

Caspase-Glo® 3/7 Assay kit (Promega)

-

Luminometer

-

-

Protocol:

-

Seed cells in a 96-well plate.[4]

-

Treat cells with this compound or DMSO control and incubate for the desired time (e.g., 6 hours).[4]

-

Equilibrate the plate to room temperature.

-

Add Caspase-Glo® 3/7 Reagent to each well at a 1:1 ratio with the cell culture medium.[4]

-

Mix gently by orbital shaking for 30 seconds to 2 minutes.

-

Incubate at room temperature for 1 to 3 hours.

-

Measure luminescence.[4]

-

Data can be normalized to a positive control for maximal caspase activation to determine the percentage of activation.[4]

-

Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions

This technique is used to demonstrate that this compound disrupts the interaction between Bcl-2/Bcl-xL and pro-apoptotic proteins like Bim.

-

Materials:

-

Cell line of interest (e.g., RCH-ACV, NALM-6)[6]

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies for immunoprecipitation (e.g., anti-Bcl-2, anti-Bcl-xL)

-

Antibodies for western blotting (e.g., anti-Bim, anti-Bcl-2, anti-Bcl-xL)

-

Protein A/G magnetic beads or agarose (B213101) beads

-

SDS-PAGE and western blotting equipment

-

-

Protocol:

-

Treat cells with this compound or DMSO for a specified time (e.g., 4 hours).[6]

-

Harvest and lyse cells in ice-cold lysis buffer.

-

Clarify the lysate by centrifugation.

-

Pre-clear the lysate with protein A/G beads.

-

Incubate the pre-cleared lysate with the immunoprecipitating antibody overnight at 4°C with gentle rotation.

-

Add protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding.

-

Elute the protein complexes from the beads using SDS-PAGE sample buffer and heating.

-

Analyze the eluates by western blotting with the indicated antibodies.

-

Bax/Bak Knockout Cell Line Experiments

To definitively show the dependence of this compound-induced apoptosis on Bax and Bak, experiments are performed using cell lines in which these genes have been knocked out.

-

Materials:

-

Protocol:

-

Culture both parental and Bax/Bak DKO cells under the same conditions.

-

Treat both cell lines with a range of concentrations of this compound.

-

After the desired incubation period, perform a caspase activation assay (as described in Protocol 2).

-

Compare the dose-response curves for caspase activation between the parental and DKO cell lines. A significant rightward shift or complete lack of response in the DKO cells indicates a dependence on Bax and Bak for this compound-induced apoptosis.[4]

-

Flow Cytometry for Apoptosis (Annexin V/Propidium Iodide Staining)

This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Materials:

-

Cells of interest

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (or similar, containing Annexin V, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound for the desired duration.

-

Harvest both adherent and suspension cells.

-

Wash cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add fluorescently labeled Annexin V and PI to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative

-

Early apoptotic cells: Annexin V-positive and PI-negative

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive

-

-

Conclusion

This compound is a potent dual inhibitor of Bcl-2 and Bcl-xL that induces apoptosis through the canonical Bax/Bak-dependent mitochondrial pathway. The experimental protocols and quantitative data presented in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and similar BH3 mimetics. The clear dependence on Bax and Bak for its pro-apoptotic activity underscores the importance of the intrinsic apoptotic pathway as a key target in cancer therapy. Further studies may explore mechanisms of resistance and synergistic combinations to enhance the efficacy of this compound in a clinical setting.

References

AZD4320: A Technical Guide to its Impact on Anti-Apoptotic Protein Interactions

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action of AZD4320, a potent small molecule inhibitor, and its impact on the intricate network of anti-apoptotic protein interactions at the core of cancer cell survival. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and the underlying signaling pathways affected by this compound.

Core Mechanism of Action: A Dual BCL-2/BCL-xL Inhibitor

This compound is a BH3 mimetic that functions as a dual inhibitor of the anti-apoptotic proteins B-cell lymphoma 2 (BCL-2) and B-cell lymphoma-extra large (BCL-xL).[1][2] By mimicking the BH3 domain of pro-apoptotic proteins, this compound binds with high affinity to the hydrophobic groove of BCL-2 and BCL-xL, thereby disrupting their interaction with pro-apoptotic effector proteins like BIM, BAD, and BAK.[3][4] This disruption liberates the pro-apoptotic proteins, which can then activate the mitochondrial apoptosis pathway, leading to programmed cell death.[3][4] It is crucial to note that this compound does not directly inhibit Myeloid cell leukemia-1 (MCL-1), another key anti-apoptotic protein.[5] Instead, inhibition of BCL-2 and BCL-xL by this compound can induce a dependency on MCL-1 for survival in some cancer cells, creating a therapeutic opportunity for combination therapies.[6][7]

Quantitative Data: Potency and Selectivity of this compound

The efficacy of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) and effective concentrations (EC50) of this compound against BCL-2 family proteins and in different cancer cell lines.

| Biochemical Assay | Target Protein | IC50 (nM) | Assay Type |

| This compound | BCL-2 | 5 | FRET |

| This compound | BCL-xL | 4 | FRET |

Data sourced from AstraZeneca Open Innovation.[1][2]

| Cell-Based Assay | Cell Line | EC50 (nM) (6h Caspase Activation) |

| This compound | RS4;11 (B-ALL) | 10 |

| This compound | Ri-1 (DLBCL) | 15 |

| This compound | OCI-M1 | 60 |

Data sourced from AstraZeneca Open Innovation.[1][2]

| Cell Viability Assay | Cell Line | IC50 (nM) |

| This compound | KPUM-MS3 (DEL) | 26 |

| This compound | KPUM-UH1 (DEL) | 17 |

| This compound | STR-428 (DHL) | 170 |

Data sourced from MedchemExpress.[8]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways affected by this compound and the workflows of key experimental protocols used to characterize its activity.

Detailed Experimental Protocols

Fluorescence Polarization (FP) Assay for Binding Affinity

This assay measures the ability of this compound to disrupt the interaction between BCL-2 family proteins and a fluorescently labeled peptide tracer.

-

Materials:

-

Recombinant C-terminal 6XHIS tagged BCL-2, BCL-xL, BCL-w, BFL-1, and MCL-1 proteins.

-

Fluorescent peptide tracer (e.g., FAM-DLRPEIRIAQELRRIGDEFNETYTRR).

-

This compound serial dilutions.

-

Assay Buffer: 10 mmol/L Tris, pH 7.4, 1 mmol/L DTT, 0.005% Tween-20, 150 mmol/L NaCl, and 3.4 mmol/L EGTA.

-

384-well black, non-binding surface plates.

-

Fluorescence polarization plate reader.

-

-

Protocol:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Add dilutions of the respective BCL-2 family proteins (e.g., BCL-2 at 1.2 nmol/L, BCL-xL at 1.0 nmol/L) to the wells of the 384-well plate.[3]

-

Add the this compound serial dilutions to the wells containing the proteins and incubate for 1 hour at room temperature.

-

Add 1 nmol/L of the fluorescent peptide tracer to all wells.

-

Incubate for 20 minutes at room temperature.

-

Measure fluorescence polarization on a plate reader with appropriate excitation and emission wavelengths for the fluorophore (e.g., 485 nm excitation and 535 nm emission for FAM).

-

Calculate the percentage inhibition based on internal maximum (no inhibitor) and minimum (no protein) controls.

-

Plot the percentage inhibition as a function of the inhibitor concentration to determine the IC50 value.[3]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay quantifies the disruption of protein-protein interactions by measuring the change in FRET signal between a donor and an acceptor fluorophore.

-

Materials:

-

Recombinant N-terminally GST-tagged MCL-1 and N-terminally His-tagged BFL-1.

-

Labeled BIM-BH3 peptides (donor and acceptor labeled).

-

This compound.

-

Assay buffer.

-

Microplate reader capable of TR-FRET measurements.

-

-

Protocol:

-

Set up reactions in the presence and absence of this compound.

-

Combine the recombinant proteins (e.g., GST-MCL-1) and the labeled BIM-BH3 peptides in the assay buffer.

-

Incubate the reactions at 24°C for 120 to 180 minutes.[3]

-

Read the plate on a spectrofluorometer with excitation at 340 nm and emission at 612 nm (donor) and 665 nm (acceptor).[3]

-

Calculate the ratio of the fluorescent emission intensity at 665 nm to 620 nm for each reaction to determine the extent of interaction disruption.[3]

-

Co-Immunoprecipitation (Co-IP) and Western Blotting

This technique is used to demonstrate that this compound disrupts the interaction between BCL-2/BCL-xL and pro-apoptotic proteins within a cellular context.

-

Materials:

-

Cancer cell lines (e.g., RCH-ACV, NALM-6, or PC9 cells overexpressing BCL-2).

-

This compound and DMSO (vehicle control).

-

Immunoprecipitation (IP) buffer (e.g., 10 mmol/L HEPES, 150 mmol/L NaCl, 1% CHAPS, with protease and phosphatase inhibitors).

-

Anti-BCL-2 or anti-BCL-xL antibody.

-

Protein G-Sepharose beads.

-

Primary antibodies for Western blotting (e.g., anti-BIM, anti-BAK, anti-BAD).

-

Secondary HRP-conjugated antibodies.

-

SDS-PAGE gels and Western blotting equipment.

-

-

Protocol:

-

Treat cells with this compound (e.g., 100 nM) or DMSO for 4 hours.[3][6]

-

Lyse the cells in IP buffer on ice for 30 minutes and clarify the lysate by centrifugation.[3]

-

Pre-clear the lysate by incubating with Protein G-Sepharose beads for 30 minutes at 4°C.

-

Incubate the pre-cleared lysate with an anti-BCL-2 or anti-BCL-xL antibody overnight at 4°C with gentle rocking.

-

Add Protein G-Sepharose beads and incubate for another 2 hours at 4°C to capture the immune complexes.[3]

-

Wash the beads several times with cold IP buffer to remove non-specifically bound proteins.

-

Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against BIM, BAK, or BAD, followed by incubation with an appropriate HRP-conjugated secondary antibody.

-

Visualize the protein bands using a chemiluminescence detection system. A reduction in the amount of co-precipitated pro-apoptotic proteins in the this compound-treated sample compared to the DMSO control indicates disruption of the protein-protein interaction.

-

Dynamic BH3 Profiling

This functional assay measures how this compound treatment "primes" cancer cells for apoptosis by assessing the propensity of their mitochondria to release cytochrome c in response to specific BH3 peptides. This can reveal dependencies on other anti-apoptotic proteins like MCL-1.

-

Materials:

-

Cancer cell line (e.g., RCH-ACV).

-

This compound.

-

BH3 peptides (e.g., MS1 to specifically engage MCL-1).

-

Permeabilization buffer.

-

Fixation and staining reagents, including an anti-cytochrome c antibody.

-

Flow cytometer.

-

-

Protocol:

-

Treat cells with a low concentration of this compound (e.g., 10 nM) for 2 hours.[6]

-

Permeabilize the cells to allow entry of the BH3 peptides.

-

Expose the permeabilized cells to a specific BH3 peptide (e.g., 10 µM MS1 peptide to assess MCL-1 dependency) for a defined period.[6]

-

Fix the cells and stain them with an antibody that specifically recognizes mitochondrial cytochrome c.[6]

-

Analyze the cells by flow cytometry to quantify the percentage of cells that have released cytochrome c.

-

Calculate "delta priming" as the percentage of drug-induced cytochrome c release minus the percentage of cytochrome c release induced by the control (DMSO).[6] An increase in delta priming in response to an MCL-1-specific peptide after this compound treatment indicates an increased dependency on MCL-1 for survival.

-

Conclusion

This compound is a potent dual inhibitor of BCL-2 and BCL-xL that effectively disrupts their sequestration of pro-apoptotic proteins, thereby inducing apoptosis in sensitive cancer cells. While it does not directly inhibit MCL-1, its mechanism of action can create a synthetic lethal dependency on MCL-1, providing a strong rationale for combination therapies with MCL-1 inhibitors. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate effects of this compound and similar BH3 mimetics on the BCL-2 family of proteins and their role in cancer cell survival.

References

- 1. rsc.org [rsc.org]

- 2. This compound [openinnovation.astrazeneca.com]

- 3. aacrjournals.org [aacrjournals.org]

- 4. content.sph.harvard.edu [content.sph.harvard.edu]

- 5. Development of a robust BH3 drug toolkit for precision medicine in hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Dynamic BH3 profiling method for rapid identification of active therapy in BH3 mimetics resistant xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]